molecular formula C6H9N5O B3009263 2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole CAS No. 2157193-36-5

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole

Cat. No. B3009263
M. Wt: 167.172
InChI Key: LDYVCPKBPSQVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring structure. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through several methods. One approach involves the condensation of semicarbazide or thiosemicarbazide with aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, which is compatible with a range of aldehydes and provides an efficient and scalable route to diazole derivatives with a 2-amino substituent . Another strategy for synthesizing 1,3,4-oxadiazoles includes the direct annulation of hydrazides with methyl ketones using K2CO3 as a base, which facilitates an unexpected C-C bond cleavage and subsequent cyclization . Additionally, reactions of 3-dimethylamino-2,2-dimethyl-2 H-azirine with carbohydrazides can yield 2-(1-amino-1-methylethyl)-5-aryl-1,3,4-oxadiazoles, demonstrating the versatility of azirines in the synthesis of oxadiazole derivatives .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is characterized by the presence of a five-membered ring with two nitrogen atoms and one oxygen atom. The substitution pattern on the ring, such as the 2,5-disubstitution, can significantly influence the properties and reactivity of these compounds. The structures of newly synthesized oxadiazole derivatives are typically confirmed using analytical and spectral data, ensuring the correct identification of the target molecules .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the 2-amino group in 2-amino-substituted 1,3,4-oxadiazoles can be a site for further functionalization. The reactivity of these compounds can be exploited in the synthesis of more complex molecules or in the modification of existing compounds to enhance their biological activity or material properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds often exhibit good yields and can be synthesized using efficient reagents such as phosphorus oxychloride (POCl3). They have shown potential as anti-inflammatory and antioxidant agents, with some derivatives exhibiting excellent activities compared to standard drugs. Molecular docking studies have also indicated that the oxadiazole scaffold can interact effectively with biological targets such as cyclooxygenase-2 (COX-2), which is crucial for anti-inflammatory action . The stability of the oxadiazole ring to various synthetic conditions makes it a valuable moiety in organic synthesis, as demonstrated by its use as a protecting group for acetamidines .

Scientific Research Applications

Therapeutic Potential

  • Oxadiazoles, including 1,3,4-oxadiazoles, exhibit a wide range of biological activities such as antibacterial, antitumor, antiviral, and antioxidant properties (Siwach & Verma, 2020).
  • 1,3,4-Oxadiazoles are crucial in drug development, with derivatives showing various pharmacological activities and serving as important synthons in new drug development (Virk et al., 2023).

Material Science and Corrosion Inhibition

  • Oxadiazole derivatives like 1,3,4-oxadiazoles can effectively inhibit corrosion in materials such as mild steel, demonstrating high efficiency in certain environments (Kalia et al., 2020).

Chemical Synthesis and Green Chemistry

  • Green synthetic methods have been developed for 1,3,4-oxadiazoles, featuring high yields, energy efficiency, and environmentally friendly protocols (Zhu et al., 2015).

Electronic and Optical Applications

  • Certain 1,3,4-oxadiazole derivatives demonstrate properties like delayed luminescence, making them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic applications (Cooper et al., 2022).

Multifunctional Applications in Medicinal Chemistry

  • 1,3,4-Oxadiazoles are frequently employed in medicinal chemistry due to their bioisosteric properties and versatile bioactivities, offering potential therapeutic benefits (Boström et al., 2012).

Corrosion Inhibition in Diverse Environments

  • Benzimidazole bearing 1,3,4-oxadiazoles are effective as corrosion inhibitors in acidic environments, demonstrating their versatility in material protection (Ammal et al., 2018).

Antioxidant Properties

  • Some 1,3,4-oxadiazole derivatives exhibit significant in-vitro antioxidant activities, highlighting their potential in pharmaceutical applications (Kumar K. et al., 2018).

Pharmacological Evaluation

  • 1,3,4-Oxadiazole and pyrazole derivatives have been evaluated for their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions, demonstrating their broad pharmacological applications (Faheem, 2018).

Applications in Cooling Water Systems

  • 1,3,4-oxadiazole derivatives have been studied for their effectiveness in controlling corrosion, biocorrosion, and scaling in cooling water systems, indicating their industrial applications (Rochdi et al., 2014).

Antimicrobial and Antifungal Activities

  • Various 1,3,4-oxadiazole derivatives demonstrate significant antimicrobial and antifungal activities, highlighting their potential in addressing microbial infections (Sindhu et al., 2013).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity. Azides are generally considered to be explosive and should be handled with care .

properties

IUPAC Name

2-(3-azidopropyl)-5-methyl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c1-5-9-10-6(12-5)3-2-4-8-11-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYVCPKBPSQVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Azidopropyl)-5-methyl-1,3,4-oxadiazole

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